Resolvin D1-d5
Description
Definition and Classification of Resolvins
Resolvins constitute a sophisticated class of specialized pro-resolving mediators that belong to a larger family of polyunsaturated fatty acid metabolites. These bioactive compounds are classified as autacoids, functioning as local chemical mediators that regulate inflammatory responses and promote tissue homeostasis. The resolvin family is systematically categorized based on their polyunsaturated fatty acid precursors, with distinct structural and functional characteristics that define their biological roles.
The resolvin D series specifically encompasses metabolites derived from docosahexaenoic acid, a twenty-two carbon omega-3 polyunsaturated fatty acid. This series includes Resolvin D1, Resolvin D2, Resolvin D3, Resolvin D4, and Resolvin D5, each possessing unique stereochemical configurations and biological properties. These compounds are distinguished from other resolvin series, particularly the E series derived from eicosapentaenoic acid, by their distinct biosynthetic pathways and molecular structures.
The classification system for resolvins incorporates both structural and functional criteria. Structurally, the resolvin D series are characterized as di- or tri-hydroxyl metabolites of docosahexaenoic acid, featuring complex polyene systems with specific geometric configurations. The stereochemical precision of these molecules is critical for their biological activity, with specific hydroxyl group orientations determining their potency and selectivity. Functionally, these compounds are classified as specialized pro-resolving mediators based on their ability to actively promote the resolution phase of acute inflammation rather than merely suppressing inflammatory responses.
| Resolvin | Molecular Formula | Key Structural Features | Primary Biological Function |
|---|---|---|---|
| Resolvin D1 | C22H32O5 | 7S,8R,17S-trihydroxy configuration | Neutrophil infiltration limitation, macrophage efferocytosis enhancement |
| Resolvin D2 | C22H32O5 | 7R,16R,17S-trihydroxy configuration | Microbial sepsis control, leukocyte trafficking regulation |
| Resolvin D3 | C22H32O5 | 4S,11R,17S-trihydroxy configuration | Most potent family member, dermal inflammation resolution |
| Resolvin D4 | C22H32O4 | 4S,5R,17S-trihydroxy configuration | Phagocyte-mediated bacterial clearance, ischemia response |
| Resolvin D5 | C22H32O4 | 7S,17S-dihydroxy configuration | Anti-inflammatory actions, neutrophil traffic regulation |
Historical Context and Discovery of Resolvin D1-D5
The discovery of the resolvin D series represents a paradigm shift in understanding inflammation resolution, emerging from systematic investigations of self-resolving inflammatory exudates in the early 2000s. The foundational work by Serhan and colleagues utilized liquid chromatography-tandem mass spectrometry-based analysis of resolving inflammatory exudates formed in vivo in animal models, leading to the identification of novel bioactive mediators with previously unrecognized pro-resolving properties.
Resolvin D1 was among the first members of the D series to be structurally elucidated, with its complete stereochemistry established as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid through total organic synthesis. This landmark achievement confirmed the initial structural assignments and validated the potent biological activities observed in preliminary studies. The biosynthetic pathway for Resolvin D1 was determined to involve sequential oxygenations by 15-lipoxygenase and 5-lipoxygenase enzymes, representing a novel metabolic route for docosahexaenoic acid conversion.
The subsequent identification of Resolvin D2 expanded the understanding of this mediator family, with its complete stereochemistry and total organic synthesis reported in 2009. Resolvin D2 demonstrated distinct biological properties, particularly in controlling microbial sepsis and regulating leukocyte trafficking, establishing the functional diversity within the resolvin D series. The compound's structure was confirmed as a trihydroxy derivative of docosahexaenoic acid with specific stereochemical configurations that confer its unique biological activities.
Resolvin D3 emerged as perhaps the most potent member of the resolvin D family, with its discovery and structural elucidation representing a significant advancement in the field. The complete stereochemistry of Resolvin D3 was established through stereocontrolled total organic synthesis, confirming its structure as 4S,11R,17S-trihydroxy-5Z,7E,9E,13Z,15E,19Z-docosahexaenoic acid. Research demonstrated that Resolvin D3 appears late in the resolution phase of inflammation, with a distinct temporal profile from other lipid mediators, positioning it uniquely within the inflammation-resolution timeframe.
The identification of Resolvin D4 and Resolvin D5 completed the current understanding of the primary resolvin D series members. Resolvin D4, with its complete stereochemistry established as 4S,5R,17S-trihydroxy-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid, demonstrated specific functions in ischemia response and bacterial clearance. A multimilligram commercial synthesis was developed for Resolvin D4, enabling extensive biological evaluation and confirming its stereoselective phagocyte responses. Resolvin D5, characterized as a dihydroxy derivative of docosahexaenoic acid, rounds out the series with distinct anti-inflammatory properties.
Biochemical Significance in Inflammation Resolution
The biochemical significance of the resolvin D series in inflammation resolution extends far beyond traditional anti-inflammatory mechanisms, representing a fundamental shift toward understanding resolution as an active, biosynthetically driven process. These specialized pro-resolving mediators orchestrate multiple cellular and molecular events that facilitate the timely termination of inflammatory responses and restoration of tissue homeostasis.
The resolvin D series mediates inflammation resolution through distinct receptor-mediated signaling pathways that regulate key cellular processes. Resolvin D1 specifically interacts with two G-protein-coupled receptors: ALX, a lipoxin A4 receptor, and GPR32, an orphan receptor. These interactions facilitate enhanced macrophage phagocytosis of both zymosan and apoptotic polymorphonuclear neutrophils, while simultaneously blocking neutrophil adhesion to vascular endothelium. The pertussis toxin sensitivity of Resolvin D1 actions indicates G-protein-coupled receptor involvement, with downstream effects including decreased actin polymerization and blocked leukotriene B4-regulated adhesion molecules.
The temporal regulation of resolvin D series production represents a critical aspect of their biochemical significance. These mediators are biosynthesized during the resolution phase of acute inflammation through temporally regulated enzymatic pathways that involve class-switching from pro-inflammatory lipid production to pro-resolving mediator synthesis. This temporal specificity ensures that pro-resolving signals are activated at appropriate stages of the inflammatory response, preventing excessive tissue damage while maintaining effective host defense mechanisms.
Resolvin D series compounds demonstrate remarkable potency in regulating neutrophil trafficking and function. Resolvin D2 reduces zymosan-stimulated polymorphonuclear neutrophil infiltration by 70% at doses as low as 10 picograms per mouse, while significantly reducing platelet-activating factor-stimulated leukocyte adherence and emigration at 1 nanomolar concentrations. This extraordinary potency reflects the sophisticated molecular recognition systems that have evolved to respond to these specialized mediators. The biochemical mechanisms underlying these effects involve stimulation of nitric oxide production, which dose-dependently decreases leukocyte-endothelial interactions.
| Resolvin | Effective Concentration Range | Primary Cellular Targets | Key Biochemical Pathways |
|---|---|---|---|
| Resolvin D1 | Nanomolar to picomolar | Neutrophils, Macrophages | ALX/GPR32 receptor signaling, Enhanced efferocytosis |
| Resolvin D2 | Picogram to nanomolar | Leukocytes, Endothelial cells | Nitric oxide stimulation, Sepsis control |
| Resolvin D3 | Nanomolar | Neutrophils, Dermal cells | Late-phase resolution signaling |
| Resolvin D4 | Nanomolar | Phagocytes, Bone marrow cells | Ischemia response, Bacterial clearance |
| Resolvin D5 | Nanomolar | Neutrophils | Anti-inflammatory signaling |
The metabolic fate of resolvin D series compounds involves specific enzymatic pathways that regulate their biological activity and duration of action. Resolvin D1 is metabolized by eicosanoid oxidoreductases that oxidize specific alcohol groups to form 8-oxo-Resolvin D1 and 17-oxo-Resolvin D1. Importantly, 8-oxo-Resolvin D1 retains significant biological activity, reducing polymorphonuclear neutrophil transmigration by 41%, while 17-oxo-Resolvin D1 appears inactive. These findings highlight the critical importance of the 17-hydroxyl group for biological activity and demonstrate the sophisticated regulatory mechanisms that control resolvin D series function.
The biochemical significance of the resolvin D series extends to their role in transcellular biosynthesis, where different cell types collaborate to produce these specialized mediators. This process involves one cell type producing an intermediate metabolite that is subsequently converted to the final bioactive resolvin by a second cell type. This collaborative biosynthetic mechanism ensures spatial and temporal precision in resolvin production, allowing for localized resolution responses that are appropriate to specific tissue environments and inflammatory contexts.
Properties
Molecular Formula |
C22H27D5O5 |
|---|---|
Molecular Weight |
381.5 |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2 |
InChI Key |
OIWTWACQMDFHJG-CLQVKFETSA-N |
SMILES |
O[C@@H](C/C=CC([2H])([2H])C([2H])([2H])[2H])/C=C/C=CC=CC=C[C@@H](O)[C@@H](O)C/C=CCCC(O)=O |
Synonyms |
17(S)-Resolvin D1-d5; RvD1-d5 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Inflammation and Pain Management
1. Rheumatoid Arthritis
Research has shown that Resolvin D5 significantly impacts T cell differentiation and osteoclastogenesis in rheumatoid arthritis models. It suppresses Th17 cell differentiation while promoting regulatory T cell differentiation, thus inhibiting CD4+ T cell proliferation. Furthermore, RvD5 attenuates osteoclast differentiation, suggesting its potential as a novel therapeutic agent for managing rheumatoid arthritis by targeting inflammation resolution .
2. Neuropathic Pain
Resolvin D5 has been identified as an analgesic agent in models of chemotherapy-induced peripheral neuropathy (CIPN). Studies indicate that RvD5 reduces mechanical allodynia specifically in male mice but not in females, highlighting its sex-dependent analgesic properties. This finding opens avenues for developing gender-specific treatments for neuropathic pain .
3. Muscle Injury Recovery
Resolvin D1 has demonstrated efficacy in supporting skeletal muscle regeneration following injury. It limits inflammation duration, enhances myofiber growth, and improves muscle strength recovery. By modulating macrophage activity and promoting a pro-regenerative environment, RvD1 serves as a promising alternative to traditional anti-inflammatory treatments for muscle injuries .
Case Studies
Clinical Implications
The therapeutic potential of resolvins extends to various conditions characterized by chronic inflammation, including:
- Cardiovascular Diseases : Resolvins may improve outcomes in acute respiratory distress syndrome by enhancing inflammatory resolution .
- Metabolic Disorders : Their role in modulating metabolic inflammation suggests possible applications in obesity-related conditions.
- Chronic Pain Syndromes : The distinct analgesic properties of resolvins could lead to novel treatments for chronic pain conditions.
Preparation Methods
Retrosynthetic Analysis and Building Blocks
The synthesis of RvD1-d5 begins with a retrosynthetic division into three fragments: the C1–C7 aldehyde, C8–C14 enynyl intermediate, and C15–C22 vinyl iodide. This modular approach, adapted from the synthesis of RvD1 and RvD4, allows for selective deuterium incorporation at stages where hydrogen atoms are introduced.
C1–C7 Aldehyde Synthesis
The C1–C7 fragment is prepared via Sharpless asymmetric epoxidation of a racemic allylic alcohol, followed by epoxide ring-opening with deuterated nucleophiles. For example, treatment of γ,δ-epoxy alcohol with D₂O in the presence of Lewis acids yields vicinal diols with deuterium at the C7 position. Subsequent oxidation with pyridinium chlorochromate generates the C7-deuterated aldehyde.
C8–C14 Enynyl Intermediate
The enynyl moiety is constructed using a copper(I)-mediated coupling between a terminal alkyne and propargyl bromide. Deuterium is introduced at the C10 position by employing deuterated trimethylsilyl (TMS) acetylide during the alkynylation step. Lindlar hydrogenation with D₂ gas selectively reduces the triple bond to a cis-double bond, incorporating two deuterium atoms at C11 and C12.
C15–C22 Vinyl Iodide
The C15–C22 segment is synthesized via hydrozirconation-iodination of a deuterated enal. Reaction of Cp₂Zr(D)Cl with the enal generates a zirconium-deuteride intermediate, which undergoes iodination to yield the trans-deuterated vinyl iodide.
Fragment Coupling and Final Assembly
The three fragments are united through sequential Wittig and Sonogashira couplings:
-
Wittig Reaction : The C1–C7 aldehyde reacts with a deuterated C8–C14 phosphonium ylide to form the C1–C14 conjugated diene.
-
Sonogashira Coupling : The C15–C22 vinyl iodide is coupled to the C1–C14 alkyne using Pd(PPh₃)₄ and CuI, forming the full carbon skeleton.
-
Triple Bond Reduction : Catalytic hydrogenation with D₂ gas over Lindlar catalyst reduces the alkyne to a cis-olefin, introducing two additional deuterium atoms at C18 and C19.
Final deprotection of silyl ethers with DF·TBAF (deuterated tetrabutylammonium fluoride) yields RvD1-d5 with >98% isotopic purity.
Strategies for Deuterium Incorporation in Resolvin D1-d5
Site-Specific Deuterium Labeling
Deuterium atoms are strategically placed at positions resistant to metabolic exchange (e.g., allylic to double bonds or within methyl groups):
Optimization of Deuterium Labeling Efficiency
Isotopic purity is maximized by:
-
Temperature Control : Low-temperature (−78°C) reactions minimize proton-deuterium exchange during enolate formation.
-
Deuterated Solvents : Use of THF-d₈ or DCM-d₂ prevents inadvertent proton incorporation.
-
Catalyst Selection : Palladium catalysts with deuterium-compatible ligands (e.g., Pd/C-d₂) enhance D₂ uptake during hydrogenation.
Analytical Validation of this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
RvD1-d5 is quantified using a reverse-phase C18 column (2.1 × 150 mm, 1.7 µm) with a gradient of 0.1% formic acid in H₂O and acetonitrile. The deuterated compound exhibits a mass shift of +5 Da compared to native RvD1 (m/z 375 → m/z 380 for [M-H]⁻).
Table 1. MS Parameters for RvD1-d5 Detection
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray (Negative) |
| Collision Energy | 25 eV |
| Retention Time | 9.2 ± 0.3 min |
| LOQ | 0.1 pg/mL |
Spike-and-Recovery Assays
Human plasma spiked with RvD1-d5 demonstrates 92–101% recovery across concentrations (5–5,000 pg/mL), validating its utility as an internal standard:
Table 2. Recovery of RvD1-d5 in Human Plasma
| Spiked (pg/mL) | Measured (pg/mL) | Recovery (%) |
|---|---|---|
| 5 | 4.6 ± 0.2 | 92.0 |
| 100 | 91.7 ± 7.5 | 91.7 |
| 1000 | 1013 ± 105 | 101.3 |
Q & A
Q. What are the established protocols for using Resolvin D1-d5 as an internal standard in lipid mediator quantification via LC-MS/MS?
this compound is typically spiked into biological samples at a known concentration to correct for matrix effects and extraction efficiency. Calibration curves (e.g., 0.1–100 ng/mL) and quality controls (QCs) are generated using serial dilutions. Deuterated standards like RvD1-d5 are critical for accounting for ion suppression/enhancement in mass spectrometry. Method validation should include precision (CV <15%) and accuracy (80–120% recovery) metrics .
Q. How can researchers ensure the stability of this compound during sample preparation and storage?
Store this compound in airtight, light-protected vials at -80°C to prevent oxidation. Avoid freeze-thaw cycles by aliquoting samples. Stability is confirmed via periodic LC-MS/MS analysis against fresh standards. Use deuterated solvents (e.g., methanol-d4) to minimize isotopic exchange during extraction .
Q. What are the common sources of error when quantifying Resolvin D1 using deuterated internal standards like this compound?
Key errors include:
Q. How is the purity of this compound validated for quantitative studies?
Purity is assessed using NMR (≥95% chemical purity) and LC-MS (≥98% isotopic purity). Batch-specific certificates of analysis from certified suppliers should be referenced. Cross-validate with independent synthetic standards if available .
Q. What statistical approaches are essential for analyzing this compound-based quantification data in multi-group experiments?
Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups. Adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) and report effect sizes with 95% confidence intervals. Power analysis should determine adequate sample sizes a priori .
Advanced Research Questions
Q. How can researchers address discrepancies in reported recovery rates of Resolvin D1 across studies using this compound?
Conduct meta-analyses to identify variables such as:
- Extraction solvents (methanol vs. ethyl acetate).
- Chromatographic conditions (C18 vs. HSS T3 columns).
- Mass spectrometry parameters (collision energy, dwell time). Cross-laboratory validation using harmonized protocols is recommended .
Q. What methodological strategies differentiate this compound from endogenous isomers in complex biological samples?
- High-resolution mass spectrometry (HRMS): Resolve exact mass differences (e.g., Δ <5 ppm).
- MS/MS fragmentation: Compare fragmentation patterns to synthetic standards.
- Chromatographic optimization: Use UPLC with sub-2µm particles and gradient elution (e.g., 10–90% acetonitrile in 10 min) .
Q. How should a longitudinal study assessing Resolvin D1 dynamics using this compound be designed?
- Sampling: Collect time-course samples (e.g., 0, 6, 24, 48h post-intervention).
- Controls: Account for diurnal variations and dietary lipid intake.
- Statistical models: Use mixed-effects models to handle intra-subject variability. Ensure consistent internal standard concentrations across all time points .
Q. How can conflicting data on the pro-resolving actions of Resolvin D1 be reconciled when different quantification methodologies are used?
Perform cross-validation studies using:
Q. What advanced chromatographic techniques improve the resolution of this compound from co-eluting metabolites?
- Ultra-high-performance liquid chromatography (UHPLC): Reduces peak width (e.g., 1.7µm particles, 2.1mm ID columns).
- Hydrophilic interaction chromatography (HILIC): Separates polar metabolites (e.g., oxidized derivatives).
- Tandem column setups: Combine C18 and phenyl-hexyl phases for orthogonal separation .
Key Methodological Considerations
- Reproducibility: Document all protocols in supplementary materials, including instrument parameters and software versions .
- Data Transparency: Provide raw MS/MS spectra and chromatograms in public repositories (e.g., MetaboLights) .
- Ethical Reporting: Disclose limitations (e.g., detection limits, cross-reactivity risks) in the discussion section .
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
